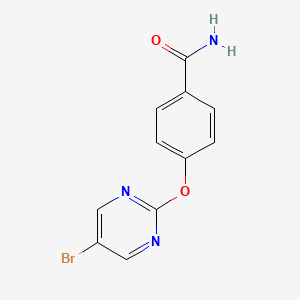

4-(5-Bromopyrimidin-2-yl)oxybenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(5-bromopyrimidin-2-yl)oxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrN3O2/c12-8-5-14-11(15-6-8)17-9-3-1-7(2-4-9)10(13)16/h1-6H,(H2,13,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHYXXOMDZFFFGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)N)OC2=NC=C(C=N2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 4 5 Bromopyrimidin 2 Yl Oxybenzamide and Analogous Structures

Established Synthetic Routes to the 4-(5-Bromopyrimidin-2-yl)oxybenzamide Core

The principal synthetic pathway to the target compound is a linear sequence involving the preparation of a brominated pyrimidine (B1678525) precursor, followed by a nucleophilic aromatic substitution to form the diaryl ether, and concluding with the conversion of a nitrile to a benzamide (B126).

The key starting material for the pyrimidine portion of the molecule is 5-bromo-2-hydroxypyrimidine (B17364). This compound exists in tautomeric equilibrium with its keto form, 5-bromo-2(1H)-pyrimidinone. A common and effective method for its synthesis is the direct bromination of 2-hydroxypyrimidine (B189755). chemicalbook.com One patented method details a one-step process that avoids the use of elemental bromine, which is volatile and corrosive. patsnap.com This approach involves the reaction of 2-hydroxypyrimidine with hydrobromic acid and hydrogen peroxide. patsnap.com The reaction conditions can be varied to optimize the yield, as detailed in the table below. patsnap.com

Table 1: Reaction Conditions for the Synthesis of 5-Bromo-2-hydroxypyrimidine from 2-Hydroxypyrimidine

| Molar Ratio (HBr:Substrate) | Molar Ratio (H₂O₂:Substrate) | Temperature (°C) | Time (h) | Source |

|---|---|---|---|---|

| 1:1 | 1:1 | 100 | 8 | patsnap.com |

| 2:1 | 2:1 | 40 | 12 | patsnap.com |

This table illustrates various conditions for the synthesis of 5-bromo-2-hydroxypyrimidine, showing flexibility in reaction parameters.

The resulting 5-bromo-2-hydroxypyrimidine is a solid with a melting point of approximately 230°C (with decomposition). chemicalbook.com For subsequent reactions, the hydroxyl group is often converted to a better leaving group, such as a chlorine atom, by treatment with a chlorinating agent like phosphorus oxychloride, to yield 5-bromo-2-chloropyrimidine (B32469).

The formation of the diaryl ether bond is a critical step in the synthesis. This is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. In this key step, 5-bromo-2-chloropyrimidine is reacted with 4-hydroxybenzonitrile (B152051). The phenoxide, generated in situ by the addition of a suitable base, acts as the nucleophile, displacing the chlorine atom at the C2 position of the pyrimidine ring.

The regioselectivity of this reaction is high, as the C2 position of the pyrimidine ring is highly activated towards nucleophilic attack. Common bases used for this transformation include potassium carbonate, sodium hydride, or potassium tert-butoxide in an aprotic polar solvent such as dimethylformamide (DMF) or acetonitrile. google.com The reaction proceeds to form the intermediate, 4-((5-bromopyrimidin-2-yl)oxy)benzonitrile (B1273355).

The final step in the synthesis of the core structure is the conversion of the nitrile group (-C≡N) of 4-((5-bromopyrimidin-2-yl)oxy)benzonitrile into a primary amide group (-CONH₂). This transformation is most commonly achieved through controlled hydrolysis of the nitrile.

Partial hydrolysis can be effected using acidic or basic conditions. For instance, treatment with concentrated sulfuric acid or hydrogen peroxide in the presence of a base like sodium hydroxide (B78521) can yield the desired benzamide while minimizing over-hydrolysis to the carboxylic acid. An alternative route involves a two-step process: complete hydrolysis of the nitrile to the corresponding carboxylic acid, followed by an amide coupling reaction. nih.gov This second step would employ standard coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) with an ammonia (B1221849) source. nih.gov

Diversification Strategies for this compound Derivatives

The this compound scaffold is a versatile platform for generating analogues with modified properties. Diversification can be achieved by introducing various substituents on the benzamide ring or by chemically modifying the pyrimidine nucleus.

Introducing substituents onto the benzamide phenyl ring is a common strategy to explore structure-activity relationships. This is typically accomplished by using appropriately substituted precursors during the synthesis. For example, substituted 4-hydroxybenzonitrile or 4-iodophenol (B32979) derivatives can be used in the ether formation step. Research into analogous 2-aryloxybenzamides has shown that a variety of functional groups, such as halogens (fluoro, chloro) or alkyl groups (methyl), can be incorporated onto the phenyl ring. mdpi.com These modifications can influence the electronic and steric properties of the final molecule.

Table 2: Examples of Substituted Benzamide Precursors for Derivative Synthesis

| Benzene (B151609) Ring Precursor | Resulting Substituent on Benzamide Ring | Reference |

|---|---|---|

| 3-Fluoro-4-hydroxybenzonitrile | Fluoro at position 3 | mdpi.com |

| 3-Methyl-4-hydroxybenzonitrile | Methyl at position 3 | mdpi.com |

This table provides examples of how using substituted precursors can lead to diverse derivatives of the core benzamide structure.

The pyrimidine nucleus offers several positions for modification, with the bromine atom at the C5 position serving as a particularly useful synthetic handle for diversification. nih.gov The C-Br bond can be readily functionalized using modern cross-coupling reactions. researchgate.net

Palladium-catalyzed reactions such as the Suzuki-Miyaura coupling allow for the introduction of a wide range of aryl or heteroaryl groups by reacting the bromopyrimidine core with various boronic acids or esters. nih.gov Similarly, the Sonogashira coupling can be employed to install alkyne moieties at the C5 position. sigmaaldrich.com These modifications dramatically alter the shape and electronic properties of the scaffold, enabling the synthesis of a broad array of analogues. researchgate.net

Table 3: Cross-Coupling Reactions for C5-Position Modification of the Pyrimidine Ring

| Reaction Type | Reagents/Catalyst | Introduced Group | Reference |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd(dppf)Cl₂, base (e.g., K₂CO₃) | Aryl/Heteroaryl | nih.gov |

| Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I) cocatalyst, base | Alkynyl | sigmaaldrich.com |

This table summarizes key cross-coupling reactions that use the C5-bromo substituent as a reactive site for introducing chemical diversity.

Exploring Linker Variants and Bioisosteric Replacements

In the quest for optimized molecular properties, the modification of the linker and the bioisosteric replacement of key functional groups are critical strategies in medicinal chemistry. For structures analogous to this compound, these modifications can significantly influence pharmacokinetic and pharmacodynamic profiles.

The ether linkage in the parent compound is a common point for variation. Researchers have explored different lengths and types of linkers to alter the flexibility and spatial orientation of the two aromatic moieties. acs.org Studies on similar bi-aromatic compounds have shown that modifying the linker, for instance by varying the number of methylene (B1212753) units in an aliphatic chain, can impact inhibitory potency and selectivity against different biological targets. acs.org

Bioisosterism, the strategy of replacing a functional group with another that retains similar biological activity, is frequently applied to the amide group. acs.orgdrughunter.com The amide bond can be susceptible to metabolic degradation by proteases. acs.org Replacing it can lead to compounds with improved metabolic stability and better cell permeability. acs.org Common bioisosteric replacements for the amide moiety include a variety of functional groups and heterocyclic rings.

Table 1: Common Bioisosteric Replacements for the Amide Group

| Bioisostere Category | Specific Examples | Key Features & Rationale | Citations |

|---|---|---|---|

| Classical Bioisosteres | Thioamides, Selenoamides | Preserve the planar geometry of the amide bond. The replacement of oxygen with sulfur or selenium can retain biological activity. | nih.gov |

| Non-Classical (Heterocyclic) | 1,2,4-Triazoles, 1,3,4-Oxadiazoles, 1,2,4-Oxadiazoles, Imidazoles, Oxazoles | Mimic the trans configuration and hydrogen bonding capabilities of the amide bond. acs.org These rings are generally more resistant to metabolic cleavage, potentially improving stability and pharmacokinetic profiles. drughunter.comacs.orgcambridgemedchemconsulting.com | drughunter.comacs.orgcambridgemedchemconsulting.com |

| Non-Classical (Acyclic) | Ureas, Sulfonamides, Trifluoroethylamines | Ureas can extend the distance between moieties while keeping the planar geometry and hydrogen bond features. nih.gov Sulfonamides offer a different geometric and electronic profile. cambridgemedchemconsulting.com The trifluoroethylamine motif can enhance metabolic stability and reduce the basicity of the amine. drughunter.com | drughunter.comnih.govcambridgemedchemconsulting.com |

For example, the triazole ring is a well-regarded non-classical bioisostere for the amide bond, capable of mimicking the configuration of a trans amide bond and is resistant to hydrolysis. acs.orgcambridgemedchemconsulting.com Similarly, oxadiazole rings have been successfully used to replace amide bonds, leading to compounds with improved metabolic stability while maintaining potency. acs.orgcambridgemedchemconsulting.com The choice of a specific bioisostere is highly context-dependent, and success often requires balancing various physicochemical properties like size, shape, electronics, and solubility. acs.org

Advanced Synthetic Techniques in this compound Synthesis

The synthesis of complex molecules like this compound benefits from modern synthetic methodologies that offer improved yields, shorter reaction times, and greater efficiency compared to traditional methods.

Microwave-Assisted Organic Synthesis (MAOS)

Microwave-assisted organic synthesis (MAOS) has become a valuable tool in synthetic chemistry, often leading to dramatic reductions in reaction times, increased yields, and higher product purity. rsc.orgtsijournals.com The application of microwave irradiation for the synthesis of pyrimidine derivatives and for the formation of ether linkages is well-documented. tsijournals.comnih.govnih.govacs.org

Conventional heating methods for reactions such as the Williamson ether synthesis can be slow and require high temperatures. tsijournals.com In contrast, MAOS can accomplish the synthesis of alkyl aryl ethers and diaryl ethers rapidly, sometimes in minutes, under mild conditions. tsijournals.com For the synthesis of pyrimidine-containing scaffolds, microwave heating has been shown to be superior to conventional methods, especially when dealing with starting materials that have poor solubility. rsc.org This technique allows for efficient, high-yield synthesis from readily available reagents. rsc.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Parameter | Conventional Heating | Microwave-Assisted Synthesis (MAOS) | Citations |

|---|---|---|---|

| Reaction Time | Often hours to days | Typically minutes | rsc.orgtsijournals.com |

| Energy Efficiency | Lower | Higher energy efficiency | tsijournals.com |

| Yields | Variable, can be low | Generally higher yields | rsc.orgtsijournals.com |

| Side Reactions | More prevalent | Reduced side products, higher purity | tsijournals.com |

| Conditions | Often harsh (high temp, long reflux) | Milder reaction conditions | tsijournals.com |

Catalytic Approaches for Carbon-Heteroatom Bond Formation

The core structure of this compound features critical carbon-oxygen (C-O) and carbon-nitrogen (C-N) bonds. Modern synthetic chemistry relies heavily on catalytic methods, often employing transition metals, to form these bonds efficiently and selectively.

The formation of the aryl-ether linkage (a C-O bond) is frequently achieved via nucleophilic aromatic substitution (SNAr) or through metal-catalyzed cross-coupling reactions, such as the Ullmann condensation or Buchwald-Hartwig amination-type reactions. For the SNAr reaction to proceed, the pyrimidine ring must be sufficiently electron-deficient, a condition met by the presence of the two ring nitrogens and the bromo substituent. Catalytic methods provide a broader substrate scope and often proceed under milder conditions.

The synthesis of the benzamide moiety involves the formation of a C-N bond. While traditional methods involve reacting an amine with an acyl chloride or a carboxylic acid (using coupling agents), organocatalyzed approaches are gaining traction as a sustainable alternative to metal catalysts. researchgate.net These methods avoid potential metal contamination of the final product. researchgate.net

Multi-Component Reactions (MCRs) for Scaffold Assembly

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing the structural features of all starting materials, are a powerful tool for rapidly generating molecular diversity. nih.govrug.nl This approach is highly valued in medicinal chemistry for its efficiency and atom economy. nih.govresearchgate.net

Several MCRs could be envisioned for the assembly of the this compound scaffold or its analogs.

The Biginelli Reaction : This three-component reaction between an aldehyde, a β-ketoester, and urea (B33335) (or thiourea) is a classic method for synthesizing dihydropyrimidinones, which can be subsequently oxidized to pyrimidines. mdpi.com This offers a potential route to the pyrimidine core of the target molecule.

The Ugi Reaction : The Ugi four-component reaction (U-4CR) combines a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide product. nih.gov This is an extremely versatile reaction for creating peptide-like structures and could be adapted to form the benzamide portion of the molecule, potentially incorporating the aryl ether component through one of the starting materials. The reaction's modularity allows for extensive variation of each of the four components. nih.gov

The Passerini Reaction : This three-component reaction involves an isocyanide, a carboxylic acid, and a carbonyl compound to yield an α-acyloxyamide. mdpi.com While not directly forming the target structure, its products can be valuable intermediates for further elaboration. rug.nl

The use of MCRs provides a highly convergent and efficient pathway to complex molecular scaffolds, making it an attractive strategy for building libraries of analogs for structure-activity relationship (SAR) studies. rug.nlresearchgate.net

Comprehensive Spectroscopic and Structural Characterization of 4 5 Bromopyrimidin 2 Yl Oxybenzamide

Advanced Spectroscopic Techniques for Structural Elucidation

The precise arrangement of atoms and functional groups within 4-(5-Bromopyrimidin-2-yl)oxybenzamide is determined through a synergistic application of sophisticated spectroscopic methods. These techniques provide detailed information on the electronic and vibrational states of the molecule, allowing for a complete structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural analysis of organic molecules, offering unparalleled insight into the connectivity and chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound provides critical information regarding the number, environment, and spatial relationships of the protons. The aromatic protons of the benzamide (B126) ring typically appear as distinct multiplets in the downfield region of the spectrum due to the deshielding effects of the aromatic current and the electron-withdrawing nature of the amide and ether linkages. The protons on the pyrimidine (B1678525) ring also resonate in the aromatic region, with their chemical shifts influenced by the bromine atom and the ether linkage. The amide protons often present as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

¹H NMR Data Table for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Complementing the ¹H NMR data, the ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule. The spectrum would be expected to show distinct signals for each of the carbon atoms in the benzamide and pyrimidinyl rings. The carbonyl carbon of the amide group is characteristically found at the low-field end of the spectrum. The carbons attached to the electronegative oxygen and bromine atoms, as well as the nitrogen atoms of the pyrimidine ring, will also exhibit characteristic downfield shifts.

¹³C NMR Data Table for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular framework, two-dimensional NMR experiments are indispensable.

Correlation Spectroscopy (COSY): This experiment would establish the proton-proton coupling networks within the benzamide and pyrimidine rings, identifying adjacent protons.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded proton and carbon atoms, providing a definitive link between the ¹H and ¹³C NMR data.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC experiments reveal long-range (typically 2-3 bond) correlations between protons and carbons. This is crucial for establishing the connectivity between the benzamide and pyrimidine moieties through the ether linkage and for confirming the positions of substituents on both rings.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a unique "fingerprint" based on its functional groups.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound would display characteristic absorption bands corresponding to the various functional groups present in the molecule. Key expected vibrations include the N-H stretching of the amide group, the C=O stretching of the amide carbonyl, C-O-C stretching of the ether linkage, and various C-H and C=C stretching and bending vibrations associated with the aromatic rings. The presence of the C-Br bond would also give rise to a characteristic absorption in the lower frequency region of the spectrum.

FTIR Data Table for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|

Raman Spectroscopy

Raman spectroscopy is a non-destructive light scattering technique that provides detailed information about the vibrational modes of a molecule, offering insights into its chemical structure and composition. When applied to this compound, the resulting spectrum would exhibit a series of characteristic peaks corresponding to the various functional groups and structural motifs within the molecule.

The interpretation of the Raman spectrum would involve the assignment of specific vibrational frequencies to corresponding molecular motions. For instance, the stretching vibrations of the C=O bond in the benzamide group would be expected to produce a strong and distinct peak. Similarly, the aromatic C-C stretching modes of the benzene (B151609) and pyrimidine rings would give rise to a set of characteristic bands. The C-O-C stretching of the ether linkage and the C-Br stretching of the bromopyrimidine moiety would also be identifiable.

Illustrative Raman Spectral Data for this compound

| Raman Shift (cm⁻¹) | Vibrational Mode Assignment |

| ~3350 - 3150 | N-H stretching (amide) |

| ~3100 - 3000 | Aromatic C-H stretching |

| ~1680 - 1640 | C=O stretching (amide I) |

| ~1610 - 1580 | Aromatic C=C stretching (pyrimidine and benzene rings) |

| ~1550 - 1520 | N-H bending and C-N stretching (amide II) |

| ~1270 - 1230 | Asymmetric C-O-C stretching (ether) |

| ~1050 - 1000 | Symmetric C-O-C stretching (ether) |

| ~850 - 800 | Aromatic C-H out-of-plane bending |

| ~650 - 550 | C-Br stretching |

Note: This table is a hypothetical representation of expected Raman shifts for this compound and is intended for illustrative purposes.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is a powerful tool for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.

For this compound, high-resolution mass spectrometry (HRMS) would be employed to accurately determine its molecular weight. The presence of bromine, with its characteristic isotopic pattern (79Br and 81Br in an approximate 1:1 ratio), would result in a distinctive M and M+2 isotopic signature in the mass spectrum, confirming the presence of a single bromine atom in the molecule.

Electron ionization (EI) or electrospray ionization (ESI) could be used to generate ions. Subsequent fragmentation of the molecular ion in the mass spectrometer would yield a series of daughter ions. The analysis of these fragments provides a "fingerprint" of the molecule and helps to confirm its structure. For example, cleavage of the ether bond or fragmentation of the amide group would produce characteristic fragment ions.

Expected Mass Spectrometry Data for this compound

| m/z (Mass-to-Charge Ratio) | Interpretation |

| [M]⁺ and [M+2]⁺ | Molecular ion peak and its isotope peak, confirming the presence of bromine |

| Fragment 1 | Loss of the benzamide moiety |

| Fragment 2 | Cleavage at the ether linkage, resulting in the bromopyrimidinoxy cation |

| Fragment 3 | Fragmentation of the benzamide group, showing the benzoyl cation |

Note: This table provides a generalized expectation of the mass spectrometric behavior of this compound and is for illustrative purposes.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The resulting spectrum provides information about the electronic structure of a molecule, particularly the presence of conjugated systems.

The UV-Vis spectrum of this compound, dissolved in a suitable solvent such as ethanol or methanol, would be expected to show distinct absorption bands. These absorptions are primarily due to π → π* transitions within the aromatic pyrimidine and benzene rings, as well as n → π* transitions associated with the non-bonding electrons on the oxygen and nitrogen atoms. The conjugation between the aromatic rings through the ether linkage would influence the position and intensity of these absorption maxima (λmax).

Hypothetical UV-Vis Absorption Data for this compound

| λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Electronic Transition |

| ~220 - 240 | High | π → π |

| ~270 - 290 | Moderate | π → π |

| ~310 - 330 | Low | n → π* |

Note: This table is a hypothetical representation of the expected UV-Vis absorption data for this compound and is intended for illustrative purposes.

X-ray Crystallography for Three-Dimensional Structure Determination

Single-Crystal X-ray Diffraction (SCXRD) of this compound and its Cocrystals

To perform single-crystal X-ray diffraction (SCXRD), a high-quality single crystal of this compound is required. This is typically grown by slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to solve the crystal structure.

The analysis of the SCXRD data would provide precise atomic coordinates, from which bond lengths, bond angles, and torsion angles can be calculated. This would confirm the connectivity of the atoms and reveal the preferred conformation of the molecule in the solid state.

Furthermore, the study of cocrystals of this compound with other molecules (coformers) can provide insights into its intermolecular interaction capabilities and potentially modify its physicochemical properties. The SCXRD analysis of such cocrystals would reveal the specific interactions between the target molecule and the coformer.

Analysis of Crystal Packing and Intermolecular Interactions

The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by a variety of intermolecular interactions. Understanding these interactions is crucial for predicting the physical properties of the solid material.

Hydrogen bonding is a strong, directional intermolecular interaction that plays a pivotal role in the crystal packing of many organic molecules. In the crystal structure of this compound, the amide group (-CONH2) is a key hydrogen bonding motif. The amide protons can act as hydrogen bond donors, while the carbonyl oxygen is a strong hydrogen bond acceptor.

It is highly probable that the crystal structure of this compound would feature extensive hydrogen bonding networks. For instance, amide-amide hydrogen bonds could lead to the formation of characteristic motifs such as chains or dimers. The nitrogen atoms of the pyrimidine ring could also act as hydrogen bond acceptors, potentially leading to more complex, three-dimensional hydrogen-bonded architectures. The analysis of the crystal structure would involve identifying these hydrogen bonds and characterizing their geometry (donor-acceptor distances and angles).

Pi-Pi Stacking and Other Non-Covalent Interactions

Specific studies detailing the pi-pi stacking and other non-covalent interactions within the crystal structure of this compound are not available in the reviewed literature. In molecular solids, pi-pi stacking is a crucial non-covalent interaction that influences the packing of aromatic and heteroaromatic rings. The presence of both a phenyl ring from the benzamide moiety and a pyrimidine ring in the target molecule suggests the potential for such interactions.

Conformational Analysis in the Solid State

A conformational analysis of this compound in the solid state is contingent on the determination of its crystal structure through techniques such as single-crystal X-ray diffraction. As no such data has been publicly reported, a detailed analysis of its solid-state conformation, including torsion angles and the planarity of its constituent ring systems, cannot be provided. The flexibility of the ether linkage between the pyrimidine and benzamide fragments would likely allow for a range of conformations, with the final solid-state structure being determined by the optimization of intermolecular interactions within the crystal lattice.

Elemental Analysis (e.g., CHNS)

Specific experimental data from the elemental analysis of this compound is not available in the published literature. Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and sulfur in a sample, which serves to confirm the empirical formula of a synthesized compound.

The theoretical elemental composition of this compound, which has the chemical formula C₁₁H₈BrN₃O₂, can be calculated as follows:

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 11 | 132.11 | 42.88 |

| Hydrogen | H | 1.01 | 8 | 8.08 | 2.62 |

| Bromine | Br | 79.90 | 1 | 79.90 | 25.93 |

| Nitrogen | N | 14.01 | 3 | 42.03 | 13.65 |

| Oxygen | O | 16.00 | 2 | 32.00 | 10.39 |

| Total | 308.12 | 100.00 |

This table represents the expected values for an elemental analysis of a pure sample of this compound. Experimental verification of these values is a standard procedure in the characterization of new chemical entities.

Computational Chemistry and in Silico Modeling of 4 5 Bromopyrimidin 2 Yl Oxybenzamide

Quantum Chemical Calculations for Electronic and Geometric Properties

Quantum chemical calculations are fundamental in determining the electronic and geometric properties of a molecule from first principles. These methods provide a detailed picture of the electron distribution and the most stable three-dimensional arrangement of the atoms, which are crucial for understanding the molecule's reactivity and interaction with its environment.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.net For 4-(5-bromopyrimidin-2-yl)oxybenzamide, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311G+(d,p), would be employed to optimize the molecule's geometry to its lowest energy state. researchgate.net This process yields critical information on bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional shape.

Theoretical vibrational analysis through DFT can predict the infrared (IR) and Raman spectra of the molecule. These predicted spectra can be compared with experimental data to confirm the molecular structure. researchgate.net The calculations reveal the frequencies of vibrational modes, such as the stretching of the C=O and N-H bonds in the benzamide (B126) group and the vibrations of the pyrimidine (B1678525) and benzene (B151609) rings.

Illustrative Optimized Geometric Parameters for this compound using DFT

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=O (Amide) | ~1.24 Å |

| C-N (Amide) | ~1.35 Å | |

| C-O (Ether) | ~1.37 Å | |

| C-Br | ~1.89 Å | |

| Bond Angle | O=C-N (Amide) | ~122° |

| C-O-C (Ether) | ~118° | |

| Dihedral Angle | Benzene-O-Pyrimidine | Varies with conformation |

| Note: These values are illustrative and represent typical data obtained from DFT calculations for similar molecular structures. |

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. nih.gov The HOMO-LUMO energy gap is a significant indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich benzamide and ether-linked benzene ring, while the LUMO may be distributed over the electron-deficient bromopyrimidine ring.

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the molecule's surface. nih.gov It helps in identifying the regions that are prone to electrophilic and nucleophilic attack. researchgate.net In the MEP map of this compound, negative potential (typically colored red) would be expected around the electronegative oxygen and nitrogen atoms of the amide and pyrimidine moieties, indicating sites for electrophilic attack. Regions of positive potential (blue) would be found around the amide and aromatic hydrogen atoms, suggesting sites for nucleophilic interactions. nih.gov

Illustrative Quantum Chemical Descriptors for this compound

| Descriptor | Symbol | Illustrative Value |

| HOMO Energy | EHOMO | -6.5 eV |

| LUMO Energy | ELUMO | -1.5 eV |

| HOMO-LUMO Gap | ΔE | 5.0 eV |

| Electronegativity | χ | 4.0 eV |

| Chemical Hardness | η | 2.5 eV |

| Note: These values are illustrative and based on typical findings for structurally related heterocyclic compounds. |

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Interactions

While quantum chemical calculations provide insights into a static molecule, Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of a molecule, including its conformational flexibility and interactions with its environment, such as a solvent. nih.gov An MD simulation of this compound, typically in a water box to mimic physiological conditions, would reveal how the molecule moves and changes its shape over time.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in drug discovery for understanding how chemical structure relates to biological activity. These models help in optimizing lead compounds to enhance their efficacy and other desired properties.

Ligand-based QSAR models are developed when the three-dimensional structure of the biological target is unknown. These models establish a mathematical relationship between the physicochemical properties (descriptors) of a series of compounds and their biological activities. nih.govresearchgate.net To build a QSAR model for this compound, a dataset of structurally similar compounds with their corresponding measured biological activities (e.g., IC50 values) would be required.

Various molecular descriptors, such as electronic, steric, and hydrophobic parameters, would be calculated for each compound. Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Random Forest would then be used to create a predictive model. nih.govresearchgate.net Such a model could predict the activity of new, unsynthesized analogs of this compound, thereby guiding the design of more potent compounds.

Pharmacophore modeling is a powerful technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model for this compound would be generated based on its structure and, ideally, the structures of other known active molecules. This model would typically include features like hydrogen bond donors (the amide N-H), hydrogen bond acceptors (the carbonyl oxygen and pyrimidine nitrogens), aromatic rings, and hydrophobic regions.

Once a pharmacophore model is developed, it can be used as a 3D query to perform virtual screening of large chemical databases. This process filters for molecules that match the pharmacophoric features, thereby identifying novel scaffolds that are structurally different from the original compound but have a high probability of being biologically active. This approach is highly effective in discovering new lead compounds and exploring diverse chemical spaces.

Lack of Publicly Available Research Data Precludes Analysis of this compound

A comprehensive search for computational chemistry and in silico modeling studies on the chemical compound this compound has found no publicly available scientific literature or data. As a result, a detailed analysis of its molecular docking with biological targets, including the prediction of binding modes, estimation of binding affinities, and the selection of target proteins, cannot be provided at this time.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for understanding how a potential drug molecule (ligand) might interact with a protein target. The process involves predicting the binding modes and analyzing interactions such as hydrogen bonds and hydrophobic interactions. Furthermore, it allows for the estimation of binding affinities and free energies, which are key indicators of the ligand's potency. The initial step in these studies is the careful selection and preparation of the target protein for the docking simulation.

Despite the importance of these computational methods in characterizing new chemical entities, no published research could be located that specifically details these analyses for this compound. The scientific community relies on the dissemination of such research to build upon existing knowledge. Without these foundational studies, a substantive report on the computational and in silico profile of this particular compound cannot be generated.

Further research and publication in peer-reviewed journals are necessary to elucidate the potential biological activity and interaction profile of this compound.

Medicinal Chemistry Aspects: Design, Optimization, and Target Engagement of 4 5 Bromopyrimidin 2 Yl Oxybenzamide Derivatives

Structure-Activity Relationship (SAR) Elucidation for 4-(5-Bromopyrimidin-2-yl)oxybenzamide Series

Structure-Activity Relationship (SAR) analysis is a fundamental process in drug discovery that investigates the link between a molecule's chemical structure and its biological activity. patsnap.com By systematically modifying different parts of the this compound scaffold, researchers can identify the key molecular features responsible for its potency and selectivity. patsnap.com

Impact of Pyrimidine (B1678525) Substituents on Biological Activity

The pyrimidine ring is a crucial component of many biologically active compounds. nih.govresearchgate.net Its substituents play a significant role in modulating the pharmacological profile of the molecule. For the this compound series, the bromine atom at the 5-position of the pyrimidine ring is a key feature.

Halogen atoms, such as bromine, can influence activity in several ways:

Electronic Effects : The electron-withdrawing nature of bromine can affect the pKa of the pyrimidine ring system, influencing its interaction with the target protein.

Steric Effects : The size of the bromine atom can provide a better fit into a specific hydrophobic pocket within the target's binding site.

Halogen Bonding : The bromine atom can participate in halogen bonding, a non-covalent interaction with electron-donating atoms like oxygen or nitrogen in the protein, which can enhance binding affinity.

Systematic replacement of the 5-bromo substituent with other groups (e.g., chloro, fluoro, methyl, or cyano groups) is a common strategy to probe the SAR. nih.gov The optimal substituent is often dependent on the specific topology and amino acid composition of the target's binding site. For instance, in some kinase inhibitors, a bromine atom at this position has been shown to be optimal for potency.

Table 1: Illustrative SAR of Pyrimidine Ring Modifications This table illustrates hypothetical changes in biological activity (e.g., IC₅₀ values) based on substitutions at the 5-position of the pyrimidine ring, a common practice in SAR studies. nih.govresearchgate.net

| Compound | R Group (Position 5) | Hypothetical IC₅₀ (nM) | Rationale for Activity Change |

| A-1 | -Br | 10 | The bromine atom may form a key halogen bond or provide optimal steric and electronic properties for binding. |

| A-2 | -Cl | 25 | A smaller halogen may result in a slightly weaker, but still significant, interaction with the target. |

| A-3 | -CH₃ | 80 | The loss of the halogen bond and different electronic properties may lead to a decrease in potency. |

| A-4 | -H | 200 | Complete removal of the substituent at position 5 demonstrates the importance of this interaction for biological activity. |

Influence of Benzamide (B126) Modifications on Potency and Selectivity

The benzamide portion of the molecule offers numerous opportunities for modification to enhance potency and selectivity. nih.gov The primary amide (-CONH₂) can form crucial hydrogen bonds with the protein backbone. Modifications to both the aromatic ring and the amide group are explored during lead optimization. nih.gov

Key modification strategies include:

Aromatic Ring Substitution : Introducing substituents on the benzamide ring can modulate solubility, lipophilicity, and electronic properties. For example, adding a fluoro or chloro group could enhance cell permeability or introduce new binding interactions.

Amide Replacement : The primary amide can be replaced with other functional groups, such as secondary amides, sulfonamides, or reversed amides, to probe different hydrogen bonding patterns and improve metabolic stability.

Positional Isomerism : Moving the amide group from the para-position (position 4) to the meta- (position 3) or ortho- (position 2) position can drastically alter the molecule's conformation and its ability to bind to the target, often leading to a loss of activity if the original positioning was optimal.

In the development of TYK2 inhibitors, for instance, modifications to a benzamide scaffold, such as the introduction of dichloro- and cyano-phenyl groups, led to significant improvements in both potency and selectivity. nih.gov

Table 2: Illustrative SAR of Benzamide Moiety Modifications This table demonstrates how modifications to the benzamide part of the scaffold can influence biological activity, a key aspect of lead optimization. nih.govnih.gov

| Compound | Modification | Hypothetical IC₅₀ (nM) | Rationale for Activity Change |

| B-1 | Unsubstituted 4-oxybenzamide | 15 | The primary amide forms critical hydrogen bonds with the target. |

| B-2 | 3-Fluoro-4-oxybenzamide | 8 | The fluorine atom may engage in favorable interactions or alter the electronics of the ring to improve binding. |

| B-3 | N-Methyl-4-oxybenzamide | 50 | The secondary amide may disrupt a key hydrogen bond or introduce steric clash, reducing potency. |

| B-4 | 2-Oxybenzamide (positional isomer) | >500 | Changing the substitution pattern alters the vector of the pyrimidine-oxy group, likely preventing proper binding in the active site. |

Role of the Oxy-Linkage in Ligand-Target Interactions

Key aspects of the oxy-linkage include:

Conformational Control : The ether bond provides a degree of rotational flexibility. This allows the molecule to adopt the optimal low-energy conformation required for binding to the target.

Geometric Orientation : The bond angle of the ether linkage dictates the spatial relationship between the pyrimidine and benzamide moieties. This geometry is often crucial for aligning the key interacting groups (e.g., the bromo substituent and the amide) with their respective binding pockets in the protein.

Metabolic Stability : Ether linkages are generally more stable to metabolic degradation than, for example, ester linkages, which can be an advantage for developing compounds with better pharmacokinetic properties.

In some cases, replacing the oxygen atom with other linkers, such as a sulfur atom (thioether), an amino group (-NH-), or a methylene (B1212753) group (-CH₂-), is explored to fine-tune the molecule's properties. frontiersin.org However, the oxy-linkage often provides a favorable balance of stability and conformational flexibility. frontiersin.org

Lead Optimization Strategies for Enhancing Biological Profiles

Lead optimization is the iterative process of refining a promising lead compound to enhance its efficacy, selectivity, and pharmacokinetic properties. patsnap.comdanaher.com For the this compound series, this involves a combination of rational design and advanced computational methods.

Rational Compound Design for Improved Potency and Selectivity

Rational, or structure-based, drug design utilizes knowledge of the three-dimensional structure of the target protein to guide the design of more potent and selective inhibitors. nih.gov If the crystal structure of the target protein complexed with a ligand from the series is available, designers can visualize the key binding interactions and identify opportunities for improvement. nih.gov

Strategies in rational design include:

Targeting Unoccupied Pockets : By examining the ligand-protein complex, chemists can identify nearby empty pockets and design modifications to the lead compound that extend into these spaces, forming new, favorable interactions. danaher.com

Enhancing Existing Interactions : If a particular hydrogen bond or hydrophobic interaction is identified as being weak, the ligand can be modified to strengthen this interaction, for example, by changing a functional group to a better hydrogen bond donor or acceptor.

Pharmacophore Hybridization : This strategy involves combining the key pharmacophoric features from different inhibitor classes into a single molecule. nih.gov For instance, the this compound scaffold could be merged with another fragment known to bind to a sub-pocket of the target to create a hybrid compound with enhanced activity. frontiersin.orgnih.gov

Through such rational approaches, medicinal chemists can make informed decisions to modify the lead structure, increasing the probability of synthesizing compounds with improved biological profiles. frontiersin.org

Application of Computational Methods in Lead Optimization (e.g., Generative AI)

Computational chemistry has become an indispensable tool in modern drug discovery, accelerating the lead optimization process. danaher.comnih.gov Techniques like quantitative structure-activity relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations allow for the rapid virtual assessment of many compounds, saving significant time and resources. patsnap.comnih.gov

QSAR : These models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. frontiersin.org A robust QSAR model can predict the potency of newly designed, unsynthesized analogs.

Molecular Docking : This method predicts the preferred binding orientation of a ligand within a protein's active site. nih.gov It is used to prioritize which newly designed compounds are most likely to bind effectively and should be synthesized.

Molecular Dynamics (MD) Simulations : MD simulations model the movement of the ligand and protein over time, providing insights into the stability of the binding complex and the role of water molecules in the binding site. nih.gov

More recently, Generative Artificial Intelligence (AI) has emerged as a transformative technology in drug discovery. journalwjarr.comnih.gov Generative models, such as Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs), can learn from existing chemical data to design entirely new molecules with desired properties. nih.gov For the this compound series, generative AI could be used to:

Generate novel pyrimidine or benzamide substitutions that are predicted to have high potency and selectivity. journalwjarr.com

Optimize multiple properties simultaneously (e.g., potency, solubility, and metabolic stability) to design well-rounded drug candidates.

Explore vast chemical space to identify novel scaffolds that retain the key binding interactions of the original lead compound but have improved drug-like properties. nih.gov

The integration of these computational tools, from established methods like docking to cutting-edge generative AI, provides a powerful platform for accelerating the optimization of lead compounds. researchgate.net

Fragment-Based Lead Discovery and Optimization (FBLD/FBLO)

Fragment-based lead discovery (FBLD) has emerged as a powerful strategy in modern drug discovery, offering an efficient alternative to traditional high-throughput screening (HTS). FBLD begins with the screening of low-molecular-weight compounds, or "fragments" (typically with a molecular weight of 150-300 Da), against a biological target. mdpi.comstanford.edu These fragments, due to their smaller size and reduced complexity, can explore the chemical space of a target's binding site more effectively, often with higher ligand efficiency. stanford.edu

The discovery of the 4-(pyrimidin-2-yl)oxybenzamide scaffold could hypothetically originate from an FBLD campaign. In such a scenario, a library of diverse fragments would be screened against a target of interest, for instance, a protein kinase, using biophysical techniques like surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or nuclear magnetic resonance (NMR) spectroscopy. A key advantage of FBLD is that it can identify weak but high-quality interactions that might be missed in conventional HTS.

Once a fragment hit, such as a simple pyrimidin-2-yloxy-benzamide, is identified, the process of fragment-based lead optimization (FBLO) begins. This involves iterative cycles of chemical synthesis and biological testing to grow, link, or merge the initial fragment into a more potent lead compound. mdpi.com Structure-guided design, using techniques like X-ray crystallography or cryo-electron microscopy, is often instrumental in this phase, providing detailed information about the fragment's binding mode and guiding the design of analogs with improved affinity and selectivity.

Table 1: Hypothetical Fragment-Based Optimization of this compound Derivatives This table is for illustrative purposes and does not represent actual experimental data.

| Compound | R1 | R2 | Target Binding Affinity (Kd, µM) | Cell-Based Potency (IC50, µM) |

|---|---|---|---|---|

| Fragment Hit | H | H | >1000 | >100 |

| Analog 1 | Br | H | 50.2 | 25.1 |

| This compound | Br | 4-OH | 5.8 | 2.3 |

Identification and Validation of Biological Targets

A critical step in the development of any new chemical entity is the identification and validation of its biological target(s). This is particularly important for compounds discovered through phenotypic screens or for those whose initial target is unknown.

Phenotypic screening involves testing compounds in cell-based or whole-organism models to identify those that elicit a desired physiological effect, without a priori knowledge of the molecular target. nih.gov For a compound like this compound, a phenotypic screen could involve assessing its effects on cancer cell proliferation, microbial growth, or inflammatory responses in relevant cell lines. researchgate.net A positive "hit" from such a screen would then trigger efforts to deconvolute the mechanism of action and identify the responsible molecular target(s).

Chemical proteomics is a powerful set of techniques used to identify the molecular targets of small molecules. mdpi.com One common approach is affinity-based protein profiling (ABPP), which utilizes a chemical probe derived from the compound of interest to capture its binding partners from a complex biological sample, such as a cell lysate. nih.gov

For this compound, a chemical probe could be synthesized by attaching a reactive group (e.g., a photo-activatable crosslinker) and a reporter tag (e.g., biotin) to the core scaffold. frontiersin.org This probe would then be incubated with cell lysates, and upon activation, would covalently link to its target protein(s). The biotin (B1667282) tag would allow for the subsequent enrichment of the probe-protein complexes on streptavidin beads, followed by identification of the bound proteins using mass spectrometry. mdpi.comnih.gov This approach has been successfully used to identify the targets of other pyrimidine-based inhibitors, revealing interactions with a range of kinases and other enzymes. nih.gov

Once a putative target has been identified through chemical proteomics or other methods, it is crucial to validate its role in the observed phenotype. Genetic techniques are invaluable for this purpose. nih.gov Methods like CRISPR-Cas9-mediated gene knockout or RNA interference (e.g., shRNA) can be used to selectively deplete the proposed target protein in cells. frontiersin.org If the cellular phenotype observed upon genetic depletion of the target mimics the effect of treatment with this compound, it provides strong evidence that the identified protein is indeed the relevant biological target. nih.gov

Elucidation of Molecular Mechanisms of Action (MoA)

Understanding the precise molecular mechanism by which a compound exerts its biological effects is fundamental to its development as a therapeutic agent.

Following target identification and validation, the direct interaction between the compound and its target protein must be characterized biochemically. This involves expressing and purifying the target protein and then using a variety of in vitro assays to quantify the binding affinity and functional effects of the compound.

Techniques such as isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) can provide detailed thermodynamic and kinetic information about the binding event. nih.gov Enzyme inhibition assays are used to determine the potency of the compound in modulating the catalytic activity of the target, yielding values such as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). For instance, if the target of this compound were a kinase, its inhibitory activity would be assessed by measuring the reduction in phosphorylation of a model substrate. The results of such biochemical assays for a hypothetical target are presented in Table 2.

Table 2: Hypothetical Biochemical Characterization of this compound This table is for illustrative purposes and does not represent actual experimental data.

| Assay Type | Parameter | Value |

|---|---|---|

| Surface Plasmon Resonance (SPR) | KD (nM) | 85 |

| Isothermal Titration Calorimetry (ITC) | KD (nM) | 92 |

| Enzyme Inhibition Assay | IC50 (nM) | 150 |

Cellular Pathway Analysis Perturbed by this compound

While direct and comprehensive cellular pathway analysis specifically for this compound is not extensively documented in publicly available research, the known biological activities of structurally related pyrimidine derivatives offer significant insights into its potential mechanisms of action and the cellular pathways it may perturb. The pyrimidine core is a prevalent scaffold in medicinal chemistry, recognized for its role in a multitude of biologically active compounds that modulate various cellular processes. nih.govresearchgate.nethumanjournals.com

Based on the structure-activity relationships of analogous compounds, it is plausible that this compound and its derivatives function as kinase inhibitors. The 2-phenoxypyrimidine (B1148737) motif is a key pharmacophore in numerous kinase inhibitors, suggesting that this compound could target one or more protein kinases, thereby interfering with intracellular signaling cascades that govern cell proliferation, differentiation, survival, and inflammation.

A probable target for compounds of this class is the Colony-Stimulating Factor 1 Receptor (CSF1R), a receptor tyrosine kinase. nih.govacs.org Inhibition of CSF1R is a therapeutic strategy for various inflammatory disorders and cancers. nih.gov The binding of inhibitors to CSF1R can block the downstream signaling pathways that are crucial for the function and survival of macrophages. This interference can impact tumor microenvironments and inflammatory processes. Research on related pyrrolo[2,3-d]pyrimidine derivatives has demonstrated potent and selective inhibition of CSF1R. acs.org For instance, certain derivatives have been shown to bind to the hinge region of the kinase domain, a common mechanism for kinase inhibitors. acs.org

Furthermore, some pyrimidine-based compounds have been identified as dual inhibitors of both CSF1R and Death-Associated Protein Kinase 1 (DAPK1). nih.gov The modulation of these two kinases suggests a potential for crosstalk between their respective signaling pathways, which could be relevant in the context of cancer therapy. nih.gov

The anti-inflammatory effects of pyrimidine derivatives are often attributed to their ability to inhibit the expression and activity of key inflammatory mediators. rsc.org These include prostaglandin (B15479496) E2, inducible nitric oxide synthase (iNOS), tumor necrosis factor-α (TNF-α), and nuclear factor κB (NF-κB), as well as certain interleukins. rsc.org Therefore, it is conceivable that this compound could perturb cellular pathways regulated by these inflammatory molecules.

It is important to underscore that these potential cellular pathway perturbations are inferred from the activities of structurally similar compounds. Definitive analysis of the pathways directly affected by this compound would necessitate dedicated experimental investigation.

Table of Potential Cellular Targets and Pathways for this compound Derivatives

| Potential Target/Pathway | Description of Perturbation | Supporting Evidence from Related Compounds |

| CSF1R Signaling | Inhibition of CSF1R, a receptor tyrosine kinase, leading to disruption of downstream signaling crucial for macrophage differentiation and survival. | Structurally related pyrrolo[2,3-d]pyrimidine derivatives are potent CSF1R inhibitors. nih.govacs.org |

| DAPK1 Signaling | Potential dual inhibition of DAPK1, a serine/threonine kinase involved in apoptosis and autophagy. | Some pyrimidine-based compounds have been identified as dual CSF1R/DAPK1 inhibitors. nih.gov |

| Inflammatory Pathways | Inhibition of key inflammatory mediators such as TNF-α, NF-κB, and iNOS. | Pyrimidine derivatives are known to exhibit anti-inflammatory effects by modulating these pathways. rsc.org |

| Potassium Channels | Possible modulation of ion channels, such as SLACK potassium channels. | 2-Aryloxy-N-(pyrimidin-5-yl)acetamide derivatives have been identified as inhibitors of SLACK channels. mdpi.com |

Preclinical Biological Evaluation of 4 5 Bromopyrimidin 2 Yl Oxybenzamide Derivatives Excluding Human Clinical Data

In Vitro Biological Activity Profiling

The in vitro biological activity of 4-(5-bromopyrimidin-2-yl)oxybenzamide derivatives has been explored across various therapeutic areas, primarily focusing on their potential as anticancer and antimicrobial agents. Furthermore, their interactions with specific enzymes and receptors have been investigated to elucidate their mechanisms of action.

Cell-Based Assays for Anticancer Activity

Derivatives of the pyrimidine (B1678525) scaffold have demonstrated significant antiproliferative and cytotoxic effects against a range of human cancer cell lines. These compounds are often designed as inhibitors of key cellular signaling pathways involved in cancer progression, such as those mediated by kinases.

A series of 4-(pyridin-4-yloxy)benzamide derivatives bearing a 5-methylpyridazin-3(2H)-one fragment were synthesized and evaluated for their inhibitory activity against A549 (lung carcinoma), HeLa (cervical cancer), and MCF-7 (breast adenocarcinoma) cell lines. Many of these compounds exhibited potent activity, with the most promising compound, designated as compound 40 , showing IC₅₀ values of 1.03, 1.15, and 2.59 μM against A549, HeLa, and MCF-7 cells, respectively. nih.gov This activity was found to be more potent than the reference compound Golvatinib. nih.gov

In another study, novel oxazolo[5,4-d]pyrimidine derivatives were evaluated for their cytotoxic activity. Compound 3g in this series, which features a 3-(N,N-dimethylamino)propyl substituent, was particularly effective against the HT29 (primary colon adenocarcinoma) cell line with a 50% cytotoxic concentration (CC₅₀) of 58.4 µM. nih.gov This potency was noted to be greater than that of the standard chemotherapeutic agent 5-fluorouracil. nih.gov

Furthermore, pyrimidine-5-carbonitrile derivatives have been investigated as potential anticancer agents. nih.gov Several compounds in this class, including 9d, 11e, 12b, and 12d , displayed higher cytotoxic activity against HCT-116 (colon cancer) and MCF-7 cell lines than the standard drug sorafenib, with IC₅₀ values ranging from 1.14 to 10.33 μM. nih.gov Compound 11e was exceptionally potent, with IC₅₀ values of 1.14 μM and 1.54 μM against HCT-116 and MCF-7, respectively. nih.gov

The antiproliferative activity of pyrimidine–sulfonamide hybrids has also been explored. Hybrids 31a–c were found to be more potent than 5-fluorouracil against A2780 (ovarian cancer), HT-29 (colon cancer), MCF-7, and HepG2 (liver cancer) cell lines, with IC₅₀ values ranging from 1.62 to 7.31 μM. nih.gov

Table 1: In Vitro Anticancer Activity of Selected Pyrimidine Derivatives

| Compound ID | Cancer Cell Line | Assay Type | IC₅₀ / CC₅₀ (µM) | Source |

|---|---|---|---|---|

| Compound 40 | A549 (Lung) | Cytotoxicity | 1.03 | nih.gov |

| HeLa (Cervical) | Cytotoxicity | 1.15 | nih.gov | |

| MCF-7 (Breast) | Cytotoxicity | 2.59 | nih.gov | |

| Compound 3g | HT29 (Colon) | Cytotoxicity | 58.4 | nih.gov |

| Compound 11e | HCT-116 (Colon) | Cytotoxicity | 1.14 | nih.gov |

| MCF-7 (Breast) | Cytotoxicity | 1.54 | nih.gov | |

| Hybrid 31a | A2780 (Ovarian) | Antiproliferative | 1.67 - 2.52 | nih.gov |

| Hybrid 31b | HT-29 (Colon) | Antiproliferative | 1.62 - 7.31 | nih.gov |

| Hybrid 31c | MCF-7 (Breast) | Antiproliferative | 2.29 - 5.10 | nih.gov |

Antimicrobial Activity Evaluation

The pyrimidine core is a constituent of various molecules with established antimicrobial properties. jacsdirectory.com Consequently, derivatives of this compound have been synthesized and screened for their activity against a spectrum of bacterial and fungal pathogens.

Research into novel benzamide (B126) derivatives has shown promising antibacterial activity. For instance, compound 5a demonstrated significant activity against both Bacillus subtilis and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values of 6.25 µg/mL and 3.12 µg/mL, respectively. nanobioletters.com Similarly, compounds 6b and 6c were effective against E. coli and B. subtilis, with MIC values of 3.12 µg/mL and 6.25 µg/mL, respectively. nanobioletters.com

In a separate study, a series of 5-(bromo/nitropyridin-2-yl)benzamide derivatives were synthesized and showed promising activity against both Gram-positive and Gram-negative bacterial strains, with MIC values ranging from 0.22 to 1.49 µM. epa.gov Another investigation of pyrimidine derivatives revealed that compounds 14d and 14j , which contain a fluorine atom, exhibited excellent activity against all tested bacterial strains with MIC values between 62.5 and 100 µg/mL. mdpi.com

The antifungal potential of these derivatives has also been noted. Compounds 14d and 14f displayed the highest antifungal activity against all tested fungal strains at a concentration of 100 µg/mL. mdpi.com

Table 2: In Vitro Antimicrobial Activity of Selected Benzamide and Pyrimidine Derivatives

| Compound ID | Microbial Strain | MIC (µg/mL) | Source |

|---|---|---|---|

| Compound 5a | Bacillus subtilis | 6.25 | nanobioletters.com |

| Escherichia coli | 3.12 | nanobioletters.com | |

| Compound 6b | Escherichia coli | 3.12 | nanobioletters.com |

| Compound 6c | Bacillus subtilis | 6.25 | nanobioletters.com |

| Compound 14d | Various Bacteria | 62.5 - 100 | mdpi.com |

| Various Fungi | 100 | mdpi.com | |

| Compound 14f | Various Fungi | 100 | mdpi.com |

| Compound 14j | Various Bacteria | 62.5 - 100 | mdpi.com |

Enzyme Inhibition and Receptor Antagonism/Agonism Studies

The biological activities of this compound derivatives are often attributable to their ability to modulate the function of specific enzymes or receptors. A primary focus of research in this area has been the inhibition of protein kinases, which are crucial regulators of cellular processes and are frequently dysregulated in cancer.

Fused pyrimidine systems have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. nih.gov For example, 4,6,7-trisubstituted pyrido[3,2-d]pyrimidine-based derivatives have shown potent EGFR inhibition, with IC₅₀ values as low as 0.95 nM. nih.gov Similarly, tetrahydropyrido[4,3-d]pyrimidine derivatives were found to be potent EGFR inhibitors, with IC₅₀ values in the range of 8–18 nM. nih.gov

In addition to EGFR, other kinases such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) have been targeted. A pyrimidine–sulfonamide–diazepam hybrid, compound 28 , demonstrated potent inhibition of VEGFR-2 with an IC₅₀ of 100 nM, which was comparable to the activity of sorafenib. nih.gov

In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Studies

Early-stage assessment of the ADME properties of drug candidates is essential for predicting their in vivo behavior and potential for clinical success. In vitro models provide a valuable platform for these evaluations.

Metabolic Stability in Microsomes/Hepatocytes

The metabolic stability of a compound provides an indication of its susceptibility to enzymatic degradation, primarily in the liver. This is often assessed using liver microsomes or hepatocytes, which contain the key drug-metabolizing enzymes.

In a study of N-(2-pyridylmethyl)-2-hydroxiymethyl-1-pyrrolidinyl-4-(3-chloro-4-methoxy-benzylamino)-5-pyrimidine-carboxamide (NHPPC), a potential PDE5 inhibitor, its metabolic stability was evaluated in rat, dog, and human liver microsomes. After a 60-minute incubation in the presence of NADPH, the percentages of the parent compound remaining were 42.8%, 0.8%, and 42.0% in rat, dog, and human liver microsomes, respectively. nih.gov The corresponding in vitro intrinsic clearance values were 0.0233, 0.1204, and 0.0214 mL/min/mg protein. nih.gov

The metabolism of pyrimidine derivatives often involves cytochrome P450 (CYP) enzymes. For instance, studies on 2,4-dipyrrolidinylpyrimidine revealed that it undergoes hydroxylation by CYP enzymes in rat liver microsomes. nih.gov The metabolism of praziquantel, which contains a pyrimidine-like core, has been shown to be catalyzed by CYP1A2, CYP2C19, and CYP3A4. nih.gov

Table 3: In Vitro Metabolic Stability of NHPPC in Liver Microsomes

| Species | Percent Remaining (60 min) | In Vitro Intrinsic Clearance (mL/min/mg protein) | Source |

|---|---|---|---|

| Rat | 42.8% | 0.0233 | nih.gov |

| Dog | 0.8% | 0.1204 | nih.gov |

| Human | 42.0% | 0.0214 | nih.gov |

Permeability Assessment in Cell-Based Models

The ability of a compound to permeate biological membranes is a critical determinant of its oral absorption and distribution. The Caco-2 cell monolayer model is a widely used in vitro system that mimics the human intestinal epithelium and is used to predict drug permeability.

A study on 4,6,7-trisubstituted pyrido[3,2-d]pyrimidine-based derivatives, which are EGFR inhibitors, utilized the Caco-2 cell line to assess their permeability. The results suggested that these molecules possess good absorption capacity. nih.gov The apparent permeability (Papp) of drugs across Caco-2 cells can vary widely, with a median value for marketed drugs being approximately 16 x 10⁻⁶ cm/s. nih.gov For a compound to be considered to have good permeability, a Papp value in the range of 1-10 x 10⁻⁶ cm/s is often cited, although this can be context-dependent.

Identification of In Vitro Metabolites

The comprehensive in vitro metabolic profiling of novel chemical entities is a critical step in preclinical drug development. This process aims to identify potential metabolic pathways and the resulting metabolites, offering insights into the compound's biotransformation. Such studies are typically conducted using various in vitro systems, including liver microsomes, S9 fractions, and hepatocytes, which contain the primary enzymes responsible for drug metabolism.

For the compound this compound, a thorough review of publicly available scientific literature and research databases reveals a significant gap in knowledge regarding its in vitro metabolic fate. Despite the importance of such data for understanding the compound's disposition and potential for drug-drug interactions, specific studies detailing the identification and structural elucidation of its metabolites are not presently available.

In typical in vitro metabolism studies, a compound like this compound would be incubated with liver microsomal fractions in the presence of NADPH, a necessary cofactor for cytochrome P450 (CYP) enzymes. Following incubation, analytical techniques such as high-performance liquid chromatography coupled with mass spectrometry (LC-MS) are employed to separate and identify the parent compound and any newly formed metabolites. The resulting mass spectral data would provide crucial information on the mass-to-charge ratio of the metabolites, aiding in the determination of the types of metabolic reactions that have occurred, such as oxidation, hydroxylation, or conjugation.

However, in the case of this compound, the scientific community has not yet published findings from such investigations. Consequently, there is no data to populate tables of identified metabolites or to detail the specific metabolic pathways this compound undergoes in a preclinical in vitro setting. The absence of this information underscores the need for future research to fully characterize the metabolic profile of this and related compounds.

Q & A

Basic: How can researchers optimize the synthesis of 4-(5-Bromopyrimidin-2-yl)oxybenzamide to improve yield and purity?

Methodological Answer:

Optimization can be achieved through factorial experimental design , which systematically evaluates variables such as temperature, catalyst concentration, and reaction time. For example, orthogonal arrays (Taguchi methods) reduce the number of experiments while capturing interactions between factors . Statistical software tools (e.g., Design-Expert) can model responses (yield, purity) and identify optimal conditions . Additionally, ICReDD's feedback loop—combining quantum chemical calculations with experimental validation—can narrow down optimal conditions by predicting reaction pathways .

Advanced: What computational methods are suitable for predicting reaction pathways in the synthesis of this compound?

Methodological Answer:

Quantum chemical calculations (e.g., DFT) and reaction path search algorithms (e.g., AFIR or GRRM) enable precise prediction of intermediates and transition states. These methods, integrated with machine learning, can prioritize high-probability pathways and reduce trial-and-error experimentation . For instance, ICReDD's workflow combines computational predictions with experimental validation to accelerate reaction discovery .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

Key techniques include:

- NMR spectroscopy (¹H/¹³C) for structural elucidation of the pyrimidine ring and benzamide moiety.

- High-Performance Liquid Chromatography (HPLC) for purity assessment (≥99% as per intermediate standards) .

- Mass spectrometry (MS) to confirm molecular weight (e.g., 219.04 g/mol for related intermediates) .

- FT-IR to verify functional groups (e.g., C=O in benzamide).

Advanced: How can researchers resolve contradictions in bioactivity data for this compound across different studies?

Methodological Answer:

Contradictions may arise from differences in assay conditions, cell lines, or impurity profiles. To address this:

- Cross-validation : Replicate experiments under standardized conditions (e.g., pH, solvent) .

- Data triangulation : Combine biochemical assays (e.g., enzyme inhibition), computational docking, and structural analogs (e.g., PubChem CID 92044402) to confirm mechanisms .

- Statistical meta-analysis : Use tools like RevMan to identify outliers or confounding variables .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to avoid dermal contact .

- Ventilation : Use fume hoods for reactions involving volatile reagents (e.g., brominating agents).

- Storage : Store in sealed containers under dry, cool conditions to prevent degradation .

- Emergency procedures : Follow institutional Chemical Hygiene Plans for spills or exposure .

Advanced: How can multi-step synthetic routes for this compound intermediates be optimized using orthogonal experimental design?

Methodological Answer:

Orthogonal design (e.g., L9 or L16 arrays) allows simultaneous testing of multiple factors (e.g., solvent, catalyst, temperature) across steps like bromination or coupling. For example:

- Step 1 (Bromination) : Optimize Br₂ equivalents and reaction time.

- Step 2 (Coupling) : Vary Pd catalyst loading and ligand type.

Data analysis via ANOVA identifies dominant factors, reducing resource consumption while maximizing yield .

Basic: What are the key considerations in designing reaction conditions for bromination steps in pyrimidine derivatives?

Methodological Answer:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance bromine solubility .

- Stoichiometry : Excess Br₂ may lead to di-bromination; monitor via TLC .

- Temperature control : Low temperatures (0–5°C) minimize side reactions in electrophilic substitution .

Advanced: How do electronic effects of the bromine substituent influence the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

The electron-withdrawing bromine group activates the pyrimidine ring toward nucleophilic attack at the 2- or 4-positions. Computational modeling (e.g., Fukui functions or electrostatic potential maps) quantifies electrophilicity, guiding substitution site prediction . Experimental validation via kinetic studies (e.g., SNAr reactions with amines) can corroborate computational findings .

Basic: What statistical methods are recommended for analyzing variability in synthetic yield data?

Methodological Answer:

- Standard deviation and confidence intervals for reproducibility assessment.

- Principal Component Analysis (PCA) to identify correlated variables (e.g., temperature vs. catalyst) .

- Response Surface Methodology (RSM) for non-linear optimization .

Advanced: How can researchers integrate ontological frameworks to address epistemological challenges in studying this compound?

Methodological Answer: An ontological framework defines the compound’s properties (e.g., reactivity, stability), while epistemology guides hypothesis formulation (e.g., "Does bromine position affect bioactivity?"). Aligning these ensures rigorous experimental design, such as selecting assays relevant to hypothesized mechanisms (e.g., enzyme inhibition vs. receptor binding) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.